5-bromo-2-chloroBenzenesulfonic acid

描述

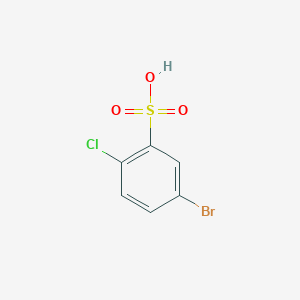

5-Bromo-2-chlorobenzenesulfonic acid is a halogenated aromatic sulfonic acid derivative with the molecular formula C₆H₃BrClSO₃H. The compound features a benzene ring substituted with a sulfonic acid (-SO₃H) group at position 1, bromine at position 5, and chlorine at position 2. This substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

属性

分子式 |

C6H4BrClO3S |

|---|---|

分子量 |

271.52 g/mol |

IUPAC 名称 |

5-bromo-2-chlorobenzenesulfonic acid |

InChI |

InChI=1S/C6H4BrClO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11) |

InChI 键 |

ZPCKSRTZOTUVFC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)O)Cl |

规范 SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)O)Cl |

产品来源 |

United States |

相似化合物的比较

5-Bromo-2-Chlorobenzenesulfonyl Chloride

- Structure : C₆H₃BrCl₂O₂S (sulfonyl chloride analog).

- Molecular Weight : 289.96 g/mol .

- Key Differences :

- The sulfonyl chloride (-SO₂Cl) group replaces the sulfonic acid (-SO₃H), making it a reactive precursor for synthesizing sulfonamides or sulfonic acids.

- Higher reactivity due to the labile chloride, enabling nucleophilic substitution reactions.

- Applications : Used in drug discovery for coupling with amines to form sulfonamide inhibitors (e.g., describes similar sulfonamide derivatives as antitumor agents) .

5-Bromo-2-Chlorobenzoic Acid

- Structure : C₇H₄BrClO₂ (carboxylic acid analog).

- Molecular Weight : 235.47 g/mol .

- Key Differences :

- Contains a carboxylic acid (-COOH) group instead of sulfonic acid (-SO₃H), resulting in weaker acidity (pKa ~2–4 vs. sulfonic acid’s pKa <1).

- Reduced solubility in polar solvents compared to sulfonic acid derivatives.

- Applications : Widely used as a building block in pharmaceuticals and agrochemicals due to its halogenated aromatic backbone .

5-Benzenesulfonamido-2-Chlorobenzoic Acid

5-Chloro-2-Formylbenzenesulfonic Acid

- Structure : C₇H₅ClO₄S (formyl-substituted sulfonic acid).

- Molecular Weight : 220.63 g/mol .

- Key Differences :

- A formyl (-CHO) group at position 2 enhances electrophilicity, enabling condensation reactions.

- Lower thermal stability compared to bromo-chloro analogs due to the aldehyde’s reactivity.

- Applications : Intermediate in synthesizing dyes and polymers .

5-Bromo-2-Methylbenzenesulfonic Acid

- Structure : C₇H₇BrO₃S (methyl-substituted sulfonic acid).

- Molecular Weight : 251.1 g/mol .

- Key Differences :

- Methyl (-CH₃) substituent at position 2 increases steric bulk, reducing reactivity at the sulfonic acid group.

- Higher lipophilicity compared to halogenated derivatives.

- Applications : Used in surfactants and ion-exchange resins .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Bromine and chlorine substituents exert strong electron-withdrawing effects, enhancing the acidity of sulfonic acid derivatives compared to methyl or formyl analogs .

- Biological Activity: Sulfonamide derivatives (e.g., ) exhibit enhanced bioactivity due to hydrogen-bonding interactions, a feature less pronounced in sulfonic acids .

- Synthetic Utility : Sulfonyl chlorides (e.g., ) are pivotal intermediates for synthesizing sulfonamides, while sulfonic acids are preferred for their stability in aqueous environments .

准备方法

Preparation of 5-Bromo-2-Chlorobenzene

The synthesis begins with 2-chlorobenzene derivatives. Patent CN110002989A demonstrates bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in sulfuric acid with sodium sulfide catalysts to achieve 85% yield and 99.6% purity. Adapting this method for non-carboxylic acid substrates:

Bromination of 2-chlorotoluene :

Isolation of 5-bromo-2-chlorotoluene :

Sulfonation of 5-Bromo-2-Chlorobenzene

Patent EP0583960A2 outlines sulfonation using chlorosulfonic acid (HSO₃Cl) under controlled conditions:

Reaction conditions :

- Add HSO₃Cl dropwise to 5-bromo-2-chlorobenzene at 0–5°C.

- Stir for 6–12 hours, then quench with ice water.

Regioselectivity :

Synthetic Route 2: Sulfonation Followed by Halogenation

Preparation of 2-Chlorobenzenesulfonic Acid

Sulfonating chlorobenzene poses challenges due to competing ortho/para-directing effects:

Bromination of 2-Chlorobenzenesulfonic Acid

Brominating sulfonated aromatics requires overcoming the deactivating -SO₃H group:

Electrophilic bromination :

Byproduct mitigation :

Comparative Analysis of Synthetic Routes

Route 1 is preferable for large-scale synthesis due to established protocols from benzoic acid derivatives. Route 2 offers academic interest but requires optimization to improve bromination yields.

Advanced Purification Techniques

常见问题

Q. Key parameters for optimization :

| Parameter | Typical Range | Impact |

|---|---|---|

| Temperature | 80–150°C | Higher temps favor sulfonation but risk decomposition |

| Catalyst | FeCl₃, AlCl₃ | Lewis acids enhance electrophilic substitution |

| Reaction Time | 4–12 hrs | Prolonged durations improve yield but increase byproducts |

Methodological adjustments, such as fractional crystallization or HPLC monitoring, are recommended to isolate intermediates .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural confirmation?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for bromo/chloro groups) .

- IR Spectroscopy : Sulfonic acid S=O stretches appear at 1150–1250 cm⁻¹, while C-Br/C-Cl bonds show peaks near 550–650 cm⁻¹ .

- HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often combine acetonitrile and 0.1% TFA in water .

Validation : Cross-reference with NIST spectral libraries or synthetic standards to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies often arise from solvent polarity, temperature, and purity. A factorial design approach is recommended:

-

Variables : Test solvents (DMSO, aqueous acids), temperatures (25°C vs. 40°C), and purity levels (>95% vs. technical grade) .

-

Example Design :

Solvent Temp (°C) Purity Solubility (mg/mL) DMSO 25 >95% 120 ± 5 H₂O (pH 2) 40 >95% 15 ± 2

Statistical tools (ANOVA) identify significant factors. Reproducibility requires strict control of hygroscopicity and degassing protocols .

Advanced: What mechanistic insights explain the reactivity of the sulfonic acid group in nucleophilic substitutions?

Answer:

The sulfonic acid group acts as a strong electron-withdrawing group, directing electrophiles to meta/para positions. Key mechanisms include:

- Aromatic Substitution : Bromine/chlorine substituents deactivate the ring, favoring SNAr (nucleophilic aromatic substitution) under basic conditions .

- Steric Effects : Bulky substituents at the 2-position hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states, predicting regioselectivity .

Advanced: How can membrane separation technologies improve purification of this compound?

Answer:

-

Nanofiltration (NF) : Membranes with 200–500 Da MWCO selectively retain high-MW impurities while allowing the target compound (235.46 g/mol) to permeate .

-

Optimization Metrics :

Parameter Target Transmembrane Pressure 10–20 bar pH Stability 2–6 (prevents sulfonic acid degradation)

Continuous flow systems coupled with inline UV monitoring reduce batch-to-batch variability .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

Degradation pathways include hydrolysis (sulfonic acid to sulfonate) and halogen loss. Mitigation involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。